molecular formula C22H22O8 B14303407 2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate CAS No. 113122-24-0

2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate

Cat. No.: B14303407
CAS No.: 113122-24-0
M. Wt: 414.4 g/mol
InChI Key: JSFBYTDHZVSSEX-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate is an organic compound with a complex structure that includes a benzene ring substituted with three acetoxy groups and a propanoyl group attached to a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate typically involves multiple steps, including Friedel-Crafts acylation, esterification, and nucleophilic substitution reactions. The process begins with the acylation of benzene-1,3,5-triol using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This is followed by the esterification of the resulting intermediate with acetic anhydride to introduce the acetoxy groups. Finally, the methoxyphenylpropanoyl group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound’s acetoxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the methoxyphenylpropanoyl moiety can interact with cellular receptors and enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,3,5-triyl triacetate: Similar structure but lacks the methoxyphenylpropanoyl group.

    1,3,5-Triacetoxybenzene: Another similar compound with three acetoxy groups on a benzene ring.

    Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-: Contains multiple methoxy groups and an allyl group .

Uniqueness

2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate is unique due to the presence of both acetoxy and methoxyphenylpropanoyl groups, which confer distinct chemical and biological properties

Properties

113122-24-0

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

IUPAC Name

[3,5-diacetyloxy-4-[3-(4-methoxyphenyl)propanoyl]phenyl] acetate

InChI

InChI=1S/C22H22O8/c1-13(23)28-18-11-20(29-14(2)24)22(21(12-18)30-15(3)25)19(26)10-7-16-5-8-17(27-4)9-6-16/h5-6,8-9,11-12H,7,10H2,1-4H3

InChI Key

JSFBYTDHZVSSEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C(=O)CCC2=CC=C(C=C2)OC)OC(=O)C

Origin of Product

United States

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